3-Bromophenyl nicotinate
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Overview
Description
3-Bromophenyl nicotinate is an organic compound with the molecular formula C12H8BrNO2. It is a derivative of nicotinic acid (niacin) where the hydrogen atom on the benzene ring is replaced by a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenyl nicotinate can be synthesized through a multi-step process. One common method involves the esterification of 3-bromophenol with nicotinic acid. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenyl nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl nicotinates, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromophenyl nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromophenyl nicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Phenyl Nicotinate: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Methylbenzyl Nicotinate: Contains a methyl group instead of a bromine atom, leading to different chemical properties.
Hexyl Nicotinate: Has a hexyl group, which significantly alters its solubility and reactivity.
Uniqueness: 3-Bromophenyl nicotinate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
3717-74-6 |
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Molecular Formula |
C12H8BrNO2 |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
(3-bromophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-1-5-11(7-10)16-12(15)9-3-2-6-14-8-9/h1-8H |
InChI Key |
LOYAGWFQZJNJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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